molecular formula C7H8ClNO3 B1486720 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid CAS No. 1209765-87-6

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

Cat. No. B1486720
M. Wt: 189.59 g/mol
InChI Key: RZDGDNHYKLVMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound that contains an oxazole ring. Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s important to note that the specific compound you’re asking about, “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid”, may not have been extensively studied, so information about this specific compound might be limited.


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is not available in the retrieved information.

Scientific Research Applications

Isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, has been an interesting field of study for decades because of their prominent potential in various biological activities and therapeutic potential . Here are some applications of isoxazole derivatives:

  • Analgesic : Isoxazole derivatives have shown potential as analgesics .
  • Anti-inflammatory : Certain isoxazole derivatives have demonstrated anti-inflammatory properties .
  • Anticancer : Some isoxazole derivatives have been studied for their anticancer properties .
  • Antimicrobial : Isoxazole derivatives have been used in antimicrobial studies .
  • Antiviral : Certain isoxazole derivatives have shown antiviral properties .
  • Antidepressant : Isoxazole derivatives have been studied for their potential as antidepressants .

properties

IUPAC Name

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDGDNHYKLVMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 2
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 3
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 4
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 5
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 6
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

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